1D-myo-inositol 1,2-cyclic phosphate(1-) is an important biochemical compound that plays a significant role in cellular signaling and metabolism. It is the anionic form of 1D-myo-inositol 1,2-cyclic phosphate, functioning as a key intermediate in various biological pathways. This compound is particularly relevant in the context of phosphoinositide signaling, which is critical for numerous cellular processes, including growth, differentiation, and apoptosis.
1D-myo-inositol 1,2-cyclic phosphate(1-) can be derived from the enzymatic cleavage of phosphatidylinositol by phospholipase C enzymes. These enzymes are found in various organisms, including bacteria and mammals, indicating the compound's widespread biological significance. Research has shown that it can also be synthesized in laboratory settings through chemical methods involving myo-inositol derivatives.
This compound belongs to the class of inositol phosphates, which are characterized by their phosphate groups attached to an inositol ring. It is specifically classified as a cyclic phosphate due to its structural formation involving a cyclic arrangement of atoms.
The synthesis of 1D-myo-inositol 1,2-cyclic phosphate(1-) typically involves several chemical reactions that modify myo-inositol derivatives. Common methods include:
One notable synthesis method described in literature involves starting with myo-inositol and using phosphoric acid or its derivatives to introduce phosphate groups at the appropriate positions. For instance, the use of phosphitylation followed by cyclization reactions can yield 1D-myo-inositol 1,2-cyclic phosphate(1-) efficiently. Characterization techniques such as nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized product .
The molecular structure of 1D-myo-inositol 1,2-cyclic phosphate(1-) consists of a six-membered ring formed by the inositol backbone with a cyclic phosphate group attached. The compound can be represented by the following structural formula:
The primary reactions involving 1D-myo-inositol 1,2-cyclic phosphate(1-) include:
Research has demonstrated that enzymes such as phosphatidylinositol-specific phospholipase C can cleave phosphatidylinositol to produce this cyclic monophosphate, showcasing its role in enzymatic reactions and signaling cascades .
The mechanism of action for 1D-myo-inositol 1,2-cyclic phosphate(1-) primarily involves its interaction with various proteins and enzymes within cells. It acts as a second messenger in signaling pathways initiated by growth factors and hormones.
Studies have indicated that this compound participates in the regulation of intracellular calcium levels and influences various cellular responses through its downstream effects on protein kinase activation . Its ability to modulate enzyme activity highlights its critical role in cellular signaling networks.
Relevant analyses have shown that this compound exhibits significant stability under physiological conditions, making it suitable for various biological applications .
1D-myo-inositol 1,2-cyclic phosphate(1-) has several important applications in scientific research:
The enzymatic generation of 1D-myo-inositol 1,2-cyclic phosphate(1−) is primarily catalyzed by phosphatidylinositol-specific phospholipase C (PI-PLC). This enzyme cleaves the phosphodiester bond in phosphatidylinositol (PI), producing two secondary messengers: 1D-myo-inositol 1,2-cyclic phosphate and 1,2-diacyl-sn-glycerol (DAG). The reaction occurs via nucleophilic attack by the C2 hydroxyl group of inositol on the adjacent phosphate, forming a cyclic ester bond [3]. The systematic name for this enzyme class is 1-phosphatidyl-1D-myo-inositol 1,2-diacyl-sn-glycerol-lyase, highlighting its function as a phosphorus-oxygen lyase [3]. Structural studies (PDB: 1T6M, 2OR2) reveal that PI-PLC contains a TIM barrel domain that positions the inositol ring for intramolecular cyclization, ensuring stereospecificity [3]. This reaction is conserved across mammals, bacteria (e.g., Bacillus thuringiensis), and yeast, though pH optima vary—mammalian enzymes favor neutral pH, while bacterial isoforms operate optimally at acidic pH [3] [10].
Table 1: Key Enzymes in 1D-myo-Inositol 1,2-Cyclic Phosphate Metabolism
Enzyme | Reaction | Products | Localization |
---|---|---|---|
PI-PLC | Cleaves phosphatidylinositol | Inositol 1,2-cyclic phosphate + DAG | Plasma membrane, cytosol |
Inositol 1,2-cyclic phosphate 2-phosphohydrolase | Hydrolyzes cyclic phosphate to myo-inositol 1-phosphate | myo-Inositol 1-phosphate | Brush border (kidney tubules) |
myo-Inositol-3-phosphate synthase (MIPS) | Synthesizes myo-inositol 3-phosphate from glucose 6-phosphate | myo-Inositol 3-phosphate | Cytosol |
Agonist-induced activation of G-protein-coupled receptors (GPCRs) or receptor tyrosine kinases triggers rapid PI-PLC activation, leading to transient spikes in 1D-myo-inositol 1,2-cyclic phosphate(1−). For example, thyrotropin stimulation in thyroid glands increases cyclic inositol phosphate production 3-fold within minutes [3] [8]. This cyclic phosphate serves both as a signaling intermediate and as a precursor to linear inositol phosphates. In neuronal and renal tissues, agonist stimulation recruits PI-PLCβ isoforms via Gαq subunits, while immune receptors activate PI-PLCγ through tyrosine phosphorylation [8]. The cyclic phosphate’s lifetime is brief (<30 seconds) due to rapid hydrolysis by inositol 1,2-cyclic phosphate 2-phosphohydrolase, ensuring signal fidelity. Studies using radiolabeled PI confirm that >80% of agonist-generated cyclic phosphate is hydrolyzed to myo-inositol 1-phosphate, which re-enters the inositol pool for PI resynthesis [8].
Production of 1D-myo-inositol 1,2-cyclic phosphate(1−) is regulated by:
Table 2: Tissue Distribution of Regulatory Enzymes
Tissue | PI-PLC Activity | Phosphohydrolase Activity | Localization Specificity |
---|---|---|---|
Kidney cortex | Moderate | High | Brush border (convoluted tubules) |
Brain | High | Moderate | Synaptic membranes |
Testis | Low | Moderate | Spermatozoa membranes |
Small intestine | Moderate | Intermediate | Mucosal brush border |
myo-Inositol-3-phosphate synthase (MIPS), which catalyzes the committed step in de novo inositol biosynthesis (glucose 6-phosphate → myo-inositol 3-phosphate), is conserved from bacteria to humans. Yeast MIPS (encoded by INO1) forms homotetramers, while mammalian isoforms (e.g., human ISYNA1-encoded) assemble as trimers [4] . Key catalytic residues (e.g., NAD⁺-binding domains) are 95% identical between yeast and humans, underscoring functional conservation. MIPS phosphorylation is a universal regulatory mechanism: yeast Ser-296 and human Ser-177 are critical for activity, as phosphomimetic mutations (S296D/S177D) reduce activity by >70% [4]. Evolutionary divergence occurs in enzyme localization—bacterial MIPS is cytosolic, whereas mammalian isoforms associate with endoplasmic reticulum membranes to channel inositol toward PI synthesis .
1D-myo-inositol 1,2-cyclic phosphate(1−) intersects with phosphoinositide signaling through:
Table 3: Conserved Residues in MIPS Across Species
Organism | Catalytic Domain Residue | NAD⁺-Binding Domain Residue | Phosphoregulatory Sites |
---|---|---|---|
S. cerevisiae | Lys-274 | Asp-339 | Ser-184, Ser-296, Ser-374 |
H. sapiens | Lys-267 | Asp-332 | Ser-177, Ser-279, Ser-357 |
A. thaliana | Lys-271 | Asp-336 | Ser-182, Ser-294, Ser-372 |
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